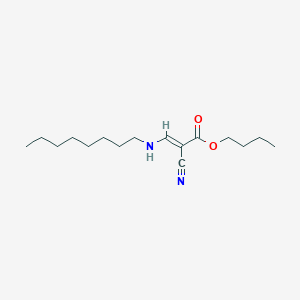
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester is a chemical compound with a complex structure that includes a cyano group, an octylamino group, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester typically involves the reaction of 2-cyano-3-(octylamino)acrylic acid with butanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty polymers and adhesives.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in nucleophilic addition reactions, while the octylamino group can interact with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
Butyl cyanoacrylate: A cyanoacrylate ester used in medical adhesives.
Ethyl 2-cyanoacrylate: Another cyanoacrylate ester used in household adhesives.
Uniqueness
2-Propenoic acid, 2-cyano-3-(octylamino)-, butyl ester is unique due to the presence of the octylamino group, which imparts specific hydrophobic and steric properties that can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
89269-05-6 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
butyl (E)-2-cyano-3-(octylamino)prop-2-enoate |
InChI |
InChI=1S/C16H28N2O2/c1-3-5-7-8-9-10-11-18-14-15(13-17)16(19)20-12-6-4-2/h14,18H,3-12H2,1-2H3/b15-14+ |
InChI Key |
ZCGBYIKUADPDHQ-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCN/C=C(\C#N)/C(=O)OCCCC |
Canonical SMILES |
CCCCCCCCNC=C(C#N)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
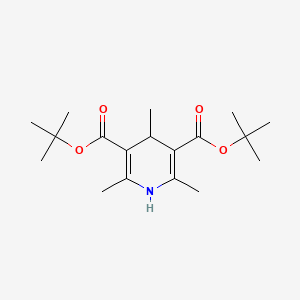
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)

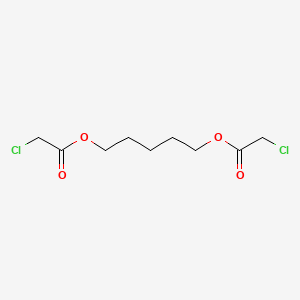
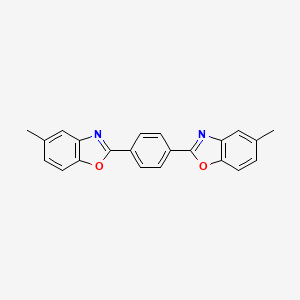
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
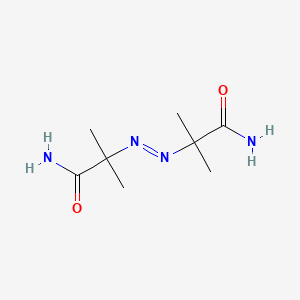
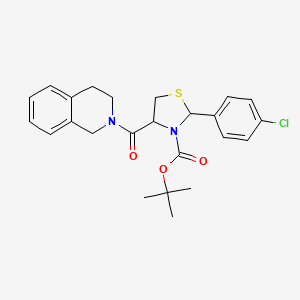
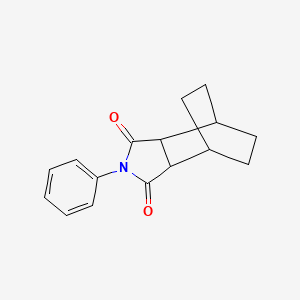

![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
